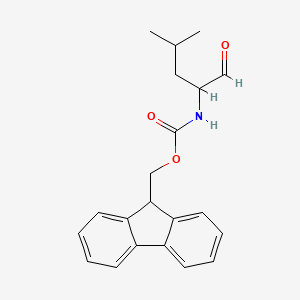
Fmoc-D-Leu-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Leu-aldehyde: is a derivative of the amino acid leucine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Leu-aldehyde typically involves the protection of the amino group of D-leucine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-leucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Deprotection: Piperidine in dimethylformamide.
Major Products Formed:
Oxidation: Fmoc-D-Leu-carboxylic acid.
Reduction: Fmoc-D-Leu-alcohol.
Deprotection: D-Leu-aldehyde.
Scientific Research Applications
Chemistry: Fmoc-D-Leu-aldehyde is widely used in solid-phase peptide synthesis as a building block for creating peptides and proteins.
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for creating complex molecules used in drug development .
Mechanism of Action
The mechanism of action of Fmoc-D-Leu-aldehyde involves its ability to act as a substrate or inhibitor in enzymatic reactions. The fluorenylmethyloxycarbonyl group provides stability and protects the amino group during reactions, while the aldehyde group can participate in various chemical transformations. The compound’s reactivity is influenced by the presence of the fluorenylmethyloxycarbonyl group, which can be removed under basic conditions to reveal the reactive amino group .
Comparison with Similar Compounds
Fmoc-L-Leu-aldehyde: The L-isomer of leucine with similar protective and reactive properties.
Fmoc-D-Leu-OH: The carboxylic acid derivative of D-leucine protected by a fluorenylmethyloxycarbonyl group.
Fmoc-D-Leu-alcohol: The reduced form of Fmoc-D-Leu-aldehyde.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both the fluorenylmethyloxycarbonyl protective group and the aldehyde functional group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes .
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-methyl-1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24) |
InChI Key |
NTFTULBKHJJQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



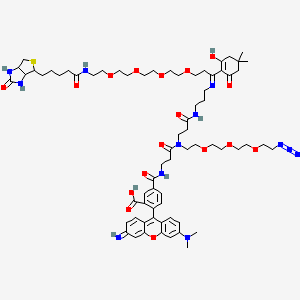

![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
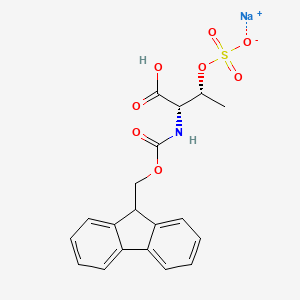
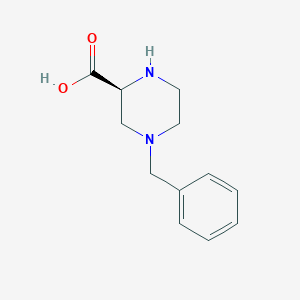
![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
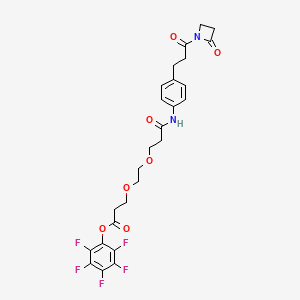

![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)

